1-Bromo-3-methoxy-2,5-dimethylbenzene 1-Bromo-3-methoxy-2,5-dimethylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18638284
InChI: InChI=1S/C9H11BrO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,1-3H3
SMILES:
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol

1-Bromo-3-methoxy-2,5-dimethylbenzene

CAS No.:

Cat. No.: VC18638284

Molecular Formula: C9H11BrO

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-methoxy-2,5-dimethylbenzene -

Specification

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
IUPAC Name 1-bromo-3-methoxy-2,5-dimethylbenzene
Standard InChI InChI=1S/C9H11BrO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,1-3H3
Standard InChI Key IMXCSFMBLJCPMX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)Br)C)OC

Introduction

Chemical Structure and Physical Properties

The molecular structure of 1-bromo-3-methoxy-2,5-dimethylbenzene is defined by its substitution pattern, which influences its reactivity and physicochemical behavior. Key properties include:

PropertyValue
Molecular FormulaC₉H₁₁BrO
Molecular Weight215.09 g/mol
IUPAC Name1-bromo-3-methoxy-2,5-dimethylbenzene
Boiling Point~246–259°C (estimated)
Density~1.3 g/cm³ (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)

The methoxy and methyl groups enhance electron density at specific ring positions, directing electrophilic substitution reactions. The bromine atom, a strong leaving group, facilitates cross-coupling reactions in synthetic chemistry .

Synthesis and Preparation

Bromination of 3-Methoxy-2,5-dimethylbenzene

The most common synthesis involves bromination of 3-methoxy-2,5-dimethylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃), in dichloromethane (CH₂Cl₂) at low temperatures (0–5°C). This method achieves regioselective bromination at the para position to the methoxy group.

Transition-Metal-Free Decarboxylative Bromination

An alternative approach utilizes tetrabutylammonium tribromide (Bu₄NBr₃) to brominate aromatic carboxylic acids. For example, 2,6-dimethoxybenzoic acid undergoes decarboxylative bromination at 100°C to yield 1-bromo-3-methoxy-2,5-dimethylbenzene with 89% efficiency .

Industrial-Scale Production

Industrial methods often employ continuous flow reactors to optimize yield and purity. Automated systems control critical parameters such as temperature, pressure, and stoichiometry, ensuring scalability.

Applications in Organic Synthesis

Electrophilic Aromatic Substitution

The bromine atom enables further functionalization via Suzuki-Miyaura and Ullmann coupling reactions. For instance, palladium-catalyzed cross-coupling with arylboronic acids produces biaryl structures, valuable in medicinal chemistry .

Precursor to Bioactive Molecules

Brominated aromatics are key intermediates in synthesizing enzyme inhibitors. Derivatives of 1-bromo-3-methoxy-2,5-dimethylbenzene exhibit inhibitory activity against carbonic anhydrase (CA) and acetylcholinesterase (AChE), with Ki values ranging from 1.63 to 24.86 nM . Such compounds are explored for treating Alzheimer’s disease and glaucoma .

Material Science

The compound’s rigid aromatic core is incorporated into liquid crystals and organic semiconductors, where its electron-withdrawing bromine atom enhances charge transport properties .

Comparison with Structural Analogs

CompoundSubstituentsApplications
1-Bromo-3,5-dimethoxybenzeneBr, 2×OCH₃Pharmaceutical intermediates
4-Bromo-2,5-dimethylanisoleBr, OCH₃, 2×CH₃Agrochemical synthesis
2-Bromo-1,3-dimethylbenzeneBr, 2×CH₃Polymer additives

The unique substitution pattern of 1-bromo-3-methoxy-2,5-dimethylbenzene balances electronic and steric effects, making it superior for regioselective reactions compared to analogs .

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